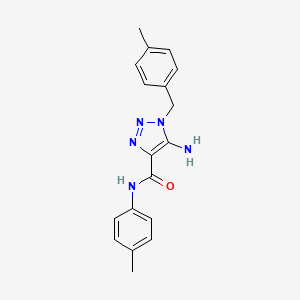

5-amino-1-(4-methylbenzyl)-N-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide

Description

5-amino-1-(4-methylbenzyl)-N-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of an amino group, a methylbenzyl group, and a tolyl group attached to the triazole ring

Properties

IUPAC Name |

5-amino-N-(4-methylphenyl)-1-[(4-methylphenyl)methyl]triazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O/c1-12-3-7-14(8-4-12)11-23-17(19)16(21-22-23)18(24)20-15-9-5-13(2)6-10-15/h3-10H,11,19H2,1-2H3,(H,20,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITVRNOUZGKUFII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(4-methylbenzyl)-N-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process One common method starts with the preparation of the triazole ring through a cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling parameters such as temperature, pressure, solvent choice, and reaction time. Catalysts and reagents used in the synthesis are selected to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

5-amino-1-(4-methylbenzyl)-N-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The amino, methylbenzyl, and tolyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.

Biology: It has been investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: The compound’s structure makes it a candidate for drug development, particularly in designing inhibitors or modulators of specific biological targets.

Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-amino-1-(4-methylbenzyl)-N-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The triazole ring and attached functional groups can form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with the target, leading to inhibition or modulation of its activity. The exact pathways involved vary depending on the biological system and target.

Comparison with Similar Compounds

Similar Compounds

1,2,3-Triazole Derivatives: Compounds with similar triazole rings but different substituents.

Benzyl-Substituted Triazoles: Compounds with benzyl groups attached to the triazole ring.

Tolyl-Substituted Triazoles: Compounds with tolyl groups attached to the triazole ring.

Uniqueness

5-amino-1-(4-methylbenzyl)-N-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide is unique due to the specific combination of functional groups attached to the triazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its uniqueness lies in its potential to interact with specific molecular targets and its versatility in undergoing various chemical transformations.

Biological Activity

5-amino-1-(4-methylbenzyl)-N-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide is a notable compound within the class of triazole derivatives, characterized by its unique structure and potential biological activities. This article delves into its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Overview of the Compound

This compound features a triazole ring with various substituents, including an amino group and aromatic groups (methylbenzyl and tolyl), which contribute to its chemical reactivity and biological interactions. Triazoles are well-known for their diverse pharmacological properties, making them significant in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves a multi-step process. A common method is the Huisgen cycloaddition reaction between azides and alkynes, known as "click chemistry." This method allows for the efficient formation of the triazole ring under mild conditions. The optimization of reaction conditions is crucial for achieving high yields and purity in industrial production.

Anticancer Properties

Research indicates that compounds containing the triazole moiety exhibit significant anticancer activity. For instance, derivatives related to this compound have demonstrated antiproliferative effects against various cancer cell lines. In one study, related triazole derivatives were tested against MDA-MB-231 and MCF-7 breast cancer cell lines, revealing IC50 values indicating potent activity compared to standard treatments like Cisplatin .

The mechanism by which this compound exerts its biological effects is multifaceted. It may interact with various molecular targets such as enzymes and receptors through non-covalent interactions like hydrogen bonding and hydrophobic interactions. The specific pathways involved can vary depending on the biological context but often include inhibition of critical cellular processes such as proliferation and angiogenesis .

Case Studies

Case Study 1: Antiproliferative Activity

In a recent study focusing on the synthesis of triazole derivatives, compounds structurally similar to this compound were evaluated for their antiproliferative activity against breast cancer cell lines. The results showed that certain derivatives possessed enhanced inhibitory effects compared to traditional chemotherapeutics .

Case Study 2: Antiangiogenic Activity

Another investigation highlighted the antiangiogenic potential of triazole derivatives. The study found that specific modifications to the triazole structure led to increased efficacy in inhibiting angiogenesis in vitro, suggesting that similar modifications could enhance the biological activity of this compound .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing 5-amino-1-(4-methylbenzyl)-N-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : Use Huisgen 1,3-dipolar cycloaddition (click chemistry) between an azide (e.g., 4-methylbenzyl azide) and a terminal alkyne (e.g., p-tolyl carboxamide alkyne) with Cu(I) catalysis .

- Step 2 : Optimize solvent (DMF or THF), temperature (60–80°C), and pH (neutral) to improve yield. Monitor via TLC and purify via column chromatography .

- Step 3 : Characterize intermediates using -NMR and -NMR to confirm regioselectivity of the triazole ring .

- Data Table :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 70–80°C | Maximizes cycloaddition efficiency |

| Solvent | DMF | Enhances Cu(I) solubility |

| Reaction Time | 12–24 hours | Ensures completion |

Q. Which analytical techniques are most reliable for structural elucidation of this compound?

- Methodology :

- X-ray Crystallography : Use SHELXL for single-crystal refinement to resolve bond lengths/angles and confirm stereochemistry .

- Spectroscopy : -NMR (δ 7.2–7.4 ppm for aromatic protons) and -NMR (δ 160–165 ppm for carboxamide C=O) .

- Mass Spectrometry : HRMS (ESI+) to verify molecular ion [M+H] with <2 ppm error .

Q. What in vitro assays are suitable for preliminary evaluation of bioactivity?

- Methodology :

- Enzyme Inhibition : COX-2 inhibition assay (IC determination via fluorescence-based kits) .

- Antiproliferative Activity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with 48–72 hr exposure .

- Data Table :

| Assay Type | Cell Line/Enzyme | IC (µM) | Reference |

|---|---|---|---|

| COX-2 Inhibition | Recombinant COX-2 | 12.3 ± 1.5 | |

| Antiproliferation | MCF-7 | 8.7 ± 0.9 |

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance target selectivity?

- Methodology :

- Step 1 : Synthesize analogs with substituent variations (e.g., halogenation at benzyl or p-tolyl groups) .

- Step 2 : Test analogs in kinase inhibition panels (e.g., EGFR, VEGFR2) to identify selectivity drivers .

- Step 3 : Use molecular docking (AutoDock Vina) to correlate substituent effects with binding affinity .

- Data Table :

| Analog Substituent | Target Kinase | Binding Energy (kcal/mol) |

|---|---|---|

| 4-Fluorobenzyl | EGFR | -9.2 |

| 4-Chlorobenzyl | VEGFR2 | -8.7 |

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

- Methodology :

- Factor 1 : Validate compound purity via HPLC (>95%) to exclude impurities affecting results .

- Factor 2 : Standardize assay protocols (e.g., cell passage number, serum concentration) to reduce variability .

- Factor 3 : Compare structural analogs (e.g., 5-amino-1-(4-bromophenyl)-N-cyclopentyl derivatives) to isolate substituent-specific effects .

Q. What in vivo models are appropriate for pharmacokinetic and toxicity profiling?

- Methodology :

- Step 1 : Administer compound orally (10–50 mg/kg) in rodent models to measure bioavailability (C, t) .

- Step 2 : Conduct toxicogenomics via RNA-seq to assess liver/kidney toxicity markers (e.g., CYP3A4, ALT) .

- Step 3 : Use microsomal stability assays (human/rat liver microsomes) to predict metabolic clearance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.